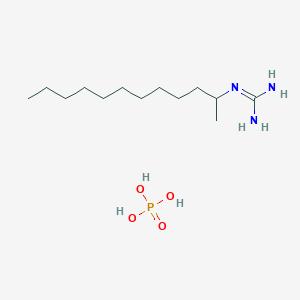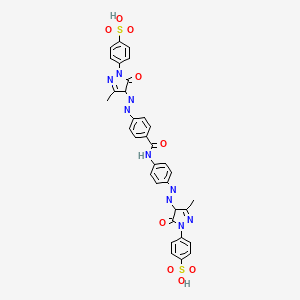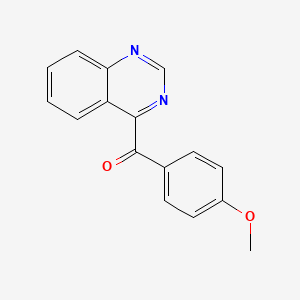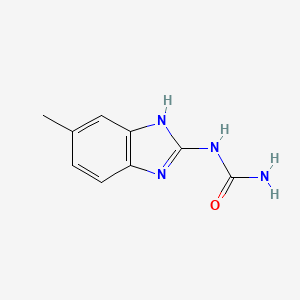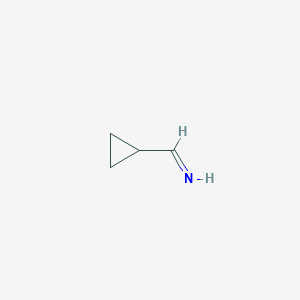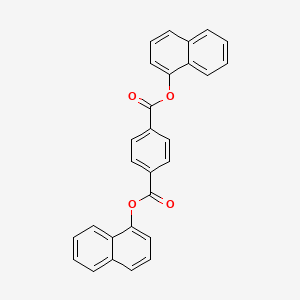
Dinaphthalen-1-yl benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinaphthalen-1-yl benzene-1,4-dicarboxylate is an organic compound characterized by the presence of two naphthalene groups attached to a benzene ring through ester linkages at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-1-yl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Mechanochemical methods, which involve grinding the reactants together in the presence of a catalyst, have also been explored for the synthesis of similar compounds .
化学反应分析
Types of Reactions
Dinaphthalen-1-yl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones and benzene-1,4-dicarboxylic acid derivatives.
Reduction: Benzene-1,4-dicarboxylic acid and naphthalen-1-ol.
Substitution: Nitro or halogenated derivatives of this compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of dinaphthalen-1-yl benzene-1,4-dicarboxylate is largely dependent on its interaction with other molecules. In luminescent applications, the compound’s ability to absorb and emit light is attributed to the electronic transitions within the naphthalene groups. The energy transfer between the benzene-1,4-dicarboxylate ligand and the naphthalene groups plays a crucial role in its luminescent properties .
相似化合物的比较
Similar Compounds
Dioctyl terephthalate (DOTP): An organic compound with similar ester linkages but different alkyl groups.
Benzene-1,4-dicarboxylate derivatives: Compounds with various substituents on the benzene ring, such as halogens or alkyl groups.
Uniqueness
Dinaphthalen-1-yl benzene-1,4-dicarboxylate is unique due to the presence of two naphthalene groups, which impart distinct luminescent properties and structural rigidity. This makes it particularly valuable in applications requiring high-performance materials and fluorescent probes.
属性
CAS 编号 |
58201-08-4 |
|---|---|
分子式 |
C28H18O4 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
dinaphthalen-1-yl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(31-25-13-5-9-19-7-1-3-11-23(19)25)21-15-17-22(18-16-21)28(30)32-26-14-6-10-20-8-2-4-12-24(20)26/h1-18H |
InChI 键 |
RXHZNVOXAZPERP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


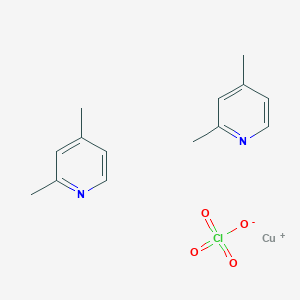
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
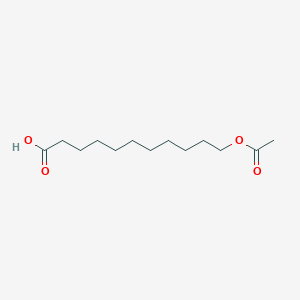
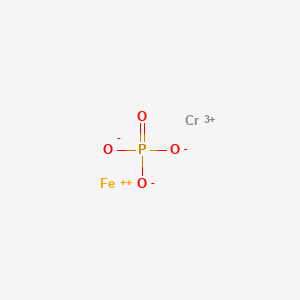
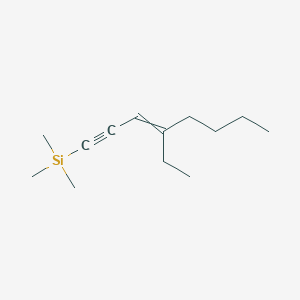
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
